USP Water Content Specification
The USP monograph establishes a definitive quantitative water content criterion that distinguishes ampicillin trihydrate from the anhydrous form. Ampicillin labeled as trihydrate must contain between 12.0% and 15.0% water (Method I 921), whereas ampicillin labeled as anhydrous is limited to not more than 2.0% water content [1]. This specification represents a mandatory regulatory identity criterion that directly impacts analytical release testing, supplier qualification, and compendial compliance verification. The water content of the trihydrate form corresponds to three moles of water of crystallization per mole of ampicillin, a stoichiometric relationship that defines the crystal lattice structure and influences all downstream physicochemical properties [1].
| Evidence Dimension | Water content (Karl Fischer) as per USP Method I 921 |
|---|---|
| Target Compound Data | 12.0% to 15.0% w/w |
| Comparator Or Baseline | Ampicillin (anhydrous): not more than 2.0% w/w |
| Quantified Difference | Minimum 10 percentage-point difference (≥6-fold higher water content) |
| Conditions | USP official monograph compendial specification; water determination by Method I 921 |
Why This Matters
This compendial specification provides an unambiguous, regulatorily enforceable criterion for verifying the correct crystalline form during incoming material inspection and supplier qualification, preventing inadvertent substitution that could alter formulation behavior.
- [1] United States Pharmacopeia. USP Monographs: Ampicillin. USP29-NF24. Water, Method I 921: not more than 2.0% (anhydrous); between 12.0% and 15.0% (trihydrate). View Source
